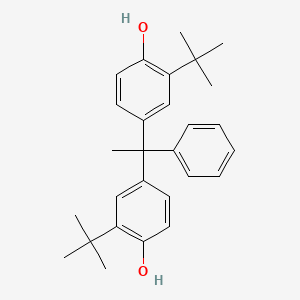
4,4'-(1-Phenylethane-1,1-diyl)bis(2-tert-butylphenol)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4’-(1-Phenylethane-1,1-diyl)bis(2-tert-butylphenol) is a synthetic organic compound known for its unique structural properties and applications. It is characterized by the presence of two tert-butylphenol groups attached to a central phenylethane moiety. This compound is often used in various industrial and scientific applications due to its stability and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(1-Phenylethane-1,1-diyl)bis(2-tert-butylphenol) typically involves the reaction of tert-butylphenol with phenylethane derivatives under controlled conditions. One common method includes the use of catalysts to facilitate the reaction, ensuring high yield and purity. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound often employs large-scale reactors with precise temperature and pressure controls. The use of continuous flow reactors can enhance the efficiency and scalability of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
4,4’-(1-Phenylethane-1,1-diyl)bis(2-tert-butylphenol) undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert it into more reduced forms, often using hydrogenation techniques.
Substitution: It can undergo electrophilic and nucleophilic substitution reactions, where functional groups are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction.
Substitution: Reagents such as halogens, acids, and bases are used under controlled conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted phenols, quinones, and reduced phenolic compounds. These products are often used as intermediates in further chemical synthesis and industrial applications.
Aplicaciones Científicas De Investigación
4,4’-(1-Phenylethane-1,1-diyl)bis(2-tert-butylphenol) has a wide range of scientific research applications, including:
Chemistry: Used as a stabilizer in polymer chemistry to prevent degradation and improve material properties.
Biology: Investigated for its potential antioxidant properties and effects on biological systems.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of high-performance materials, coatings, and additives due to its stability and reactivity.
Mecanismo De Acción
The mechanism of action of 4,4’-(1-Phenylethane-1,1-diyl)bis(2-tert-butylphenol) involves its interaction with molecular targets and pathways. It acts as an antioxidant by donating hydrogen atoms to free radicals, thereby neutralizing them and preventing oxidative damage. Additionally, it can interact with enzymes and receptors, modulating their activity and exerting various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
4,4’-(1-Phenylethane-1,1-diyl)bis(2-methylphenol): Similar structure but with methyl groups instead of tert-butyl groups.
4,4’-(1-Phenylethane-1,1-diyl)bis(2-chlorophenol): Contains chlorine atoms instead of tert-butyl groups.
4,4’-(1-Phenylethane-1,1-diyl)bis(2-hydroxyphenol): Hydroxyl groups replace the tert-butyl groups.
Uniqueness
4,4’-(1-Phenylethane-1,1-diyl)bis(2-tert-butylphenol) is unique due to its tert-butyl groups, which provide steric hindrance and enhance its stability. This makes it particularly useful as a stabilizer and antioxidant in various applications, distinguishing it from other similar compounds.
Propiedades
Número CAS |
85914-48-3 |
|---|---|
Fórmula molecular |
C28H34O2 |
Peso molecular |
402.6 g/mol |
Nombre IUPAC |
2-tert-butyl-4-[1-(3-tert-butyl-4-hydroxyphenyl)-1-phenylethyl]phenol |
InChI |
InChI=1S/C28H34O2/c1-26(2,3)22-17-20(13-15-24(22)29)28(7,19-11-9-8-10-12-19)21-14-16-25(30)23(18-21)27(4,5)6/h8-18,29-30H,1-7H3 |
Clave InChI |
OCEQSAGTCSHWKF-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=C(C=CC(=C1)C(C)(C2=CC=CC=C2)C3=CC(=C(C=C3)O)C(C)(C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


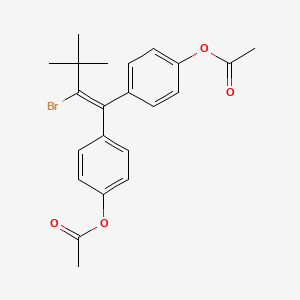
arsanium bromide](/img/structure/B14413822.png)
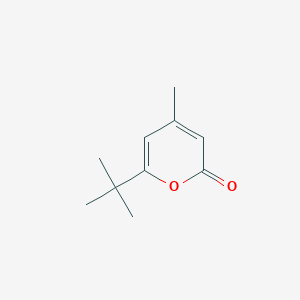
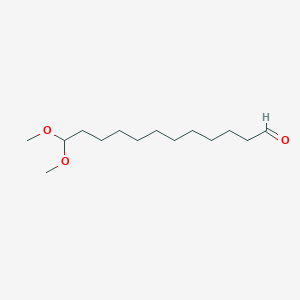
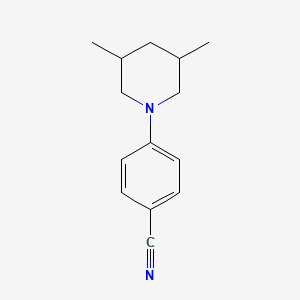
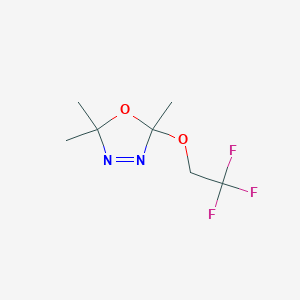
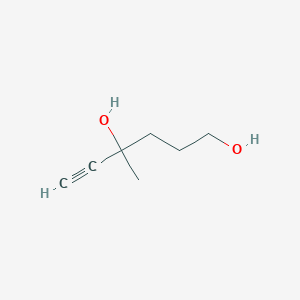

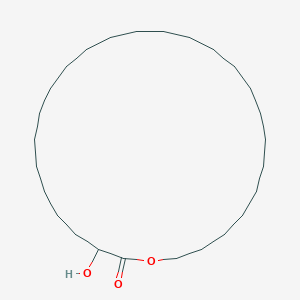
![Methyl 7-oxospiro[5.5]undeca-1,3-diene-2-carboxylate](/img/structure/B14413851.png)




